molecular formula C8H5FOS B8561131 5-Fluoro-benzo[b]thiophen-4-ol

5-Fluoro-benzo[b]thiophen-4-ol

Cat. No.: B8561131
M. Wt: 168.19 g/mol
InChI Key: CSGBFIXOEUMCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-benzo[b]thiophen-4-ol is a useful research compound. Its molecular formula is C8H5FOS and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5FOS

Molecular Weight

168.19 g/mol

IUPAC Name

5-fluoro-1-benzothiophen-4-ol

InChI

InChI=1S/C8H5FOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,10H

InChI Key

CSGBFIXOEUMCSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C(=C1F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heat a mixture of 5-bromo-5-fluoro-6,7-dihydro-5H-benzo[b]thiophen-4-one (6.97 g, 28.0 mmol, 1 equiv.), lithium carbonate (4.34 g, 58.7 mmol, 2.1 equiv.), and lithium bromide (5.61 g, 64.6 mmol, 2.3 equiv.) in dry dimethylformamide (150 mL) at 150° C. (internal temperature) for 2 hours. Cool the reaction mixture to room temperature, add ice water, and then carefully add 5N HCl until gas evolution ceases and the mixture is acidic. Add ethyl acetate, separate the layers, and extract the aqueous layer with ethyl acetate (3 times). Extract the combined organic extracts with 2N sodium hydroxide (2 times), reacidify the aqueous layers with hydrochloric acid, and then re-extract the aqueous layer with dichloromethane (3 times). Dry the dichloromethane extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resultant crude material by medium pressure liquid chromatography eluting with 0 to 10% ethyl acetate in hexanes to afford the title compound as a colorless solid (3.738 g, 79%). δH (400 MHz, CDCl3) 5.35 (br s, 1H), 7.13 (dd, 1H, J=10, 8 Hz), 7.34 (ddd, 1H, J=8, 4, 1 Hz), 7.42 (d, 1H, J=6 Hz), 7.49 (dd, 1H, J=6, 1 Hz).
Quantity
6.97 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

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